(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine
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Description
Furan derivatives are a class of organic compounds that contain a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen . They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
While specific synthesis methods for “(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine” are not available, furan derivatives can be synthesized through various methods. For example, one study reports the synthesis of a series of new pyridazin-3-ones with furan moieties . Another study describes the synthesis of 2-(furan-2-yl)-4-methyl[1,3]thiazolo[4,5-b]pyridin-4-ium iodide .Molecular Structure Analysis
The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques can provide detailed information about the geometrical and vibrational properties of the molecules.Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions. For instance, one study discovered a compound that displayed significant inhibition against SIRT2, a member of the sirtuin family .Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be determined using various techniques. For instance, the boiling point, density, and solubility can be measured experimentally .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-12-6-8(5-11)9(7-12)10-3-2-4-13-10/h2-4,8-9H,5-7,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEZYJBAZKLSKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(C1)C2=CC=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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